2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound this compound interacts with its target NAMPT, leading to changes in the NAD+ salvage pathway
Biochemical Pathways
The action of this compound affects the NAD+ salvage pathway . This pathway is crucial for many biological processes, including metabolism and aging
Result of Action
It is known that the compound has an effect on the NAD+ salvage pathway by interacting with NAMPT
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds that contain only one of these rings.
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-6-8(5-12-13)7-14-9-10-3-2-4-11-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGQJWHWOXRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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